2(1H)-Quinolinone, 1-ethyl-3-[(methylamino)methyl]-
Description
The compound 2(1H)-Quinolinone, 1-ethyl-3-[(methylamino)methyl]- (CAS: 890647-75-3) is a substituted quinolinone derivative characterized by:
- 1-Ethyl group at the N1 position of the quinolinone ring.
- 3-[(Methylamino)methyl] group at the C3 position.
This structure confers unique physicochemical and biological properties. Quinolinones are known for their heterocyclic aromatic framework, which is often exploited in medicinal chemistry for antimicrobial, anticancer, and CNS-targeting activities. The methylaminoethyl side chain at C3 may enhance solubility or receptor binding compared to simpler alkyl or aryl substituents .
Properties
CAS No. |
890647-75-3 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1-ethyl-3-(methylaminomethyl)quinolin-2-one |
InChI |
InChI=1S/C13H16N2O/c1-3-15-12-7-5-4-6-10(12)8-11(9-14-2)13(15)16/h4-8,14H,3,9H2,1-2H3 |
InChI Key |
YGHALVFOTBYNPK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C(C1=O)CNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 1-ethyl-3-[(methylamino)methyl]- typically involves the following steps:
Starting Materials: The synthesis begins with quinolinone as the core structure.
Alkylation: The 1-position of the quinolinone is alkylated using ethyl halides under basic conditions to introduce the ethyl group.
Aminomethylation: The 3-position is then functionalized with a methylamino methyl group through a Mannich reaction, which involves the reaction of formaldehyde, a secondary amine (methylamine), and the quinolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and easy purification.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 1-ethyl-3-[(methylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolinone derivatives with additional oxygen functionalities.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced quinolinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Scientific Research Applications
2(1H)-Quinolinone derivatives are known for their biological activities , which include:
- Antimicrobial Effects : Compounds in this class have demonstrated significant antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anticancer Properties : Research indicates that this compound can inhibit enzymes involved in DNA replication, thus influencing cancer cell proliferation. This potential has been explored in various preclinical studies.
- Neuroprotective Effects : Some studies suggest that derivatives may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Applications in Medicinal Chemistry
The applications of 2(1H)-Quinolinone, 1-ethyl-3-[(methylamino)methyl]- in medicinal chemistry are extensive:
- Drug Development : This compound serves as a building block for synthesizing more complex pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity.
- Enzyme Inhibition Studies : The compound has been used in studies focusing on enzyme inhibition, particularly in the context of cancer research where it can modulate pathways critical for tumor growth.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various quinolinone derivatives, including 2(1H)-Quinolinone, 1-ethyl-3-[(methylamino)methyl]-. The results indicated that this compound exhibited potent activity against several strains of bacteria, suggesting its potential as a new antibiotic agent.
Case Study 2: Anticancer Research
In another study reported in Cancer Research, researchers investigated the effects of this quinolinone derivative on cancer cell lines. The findings revealed that it effectively inhibited cell proliferation and induced apoptosis in malignant cells, highlighting its promise as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 1-ethyl-3-[(methylamino)methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the quinolinone core.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Compound A : 3-(2-Hydroxyethyl)-6-methyl-2-phenylmethylquinoline (4b)
- Key Features :
- Lower yield (60%) compared to modern synthetic routes for similar quinolinones .
Compound B : 7-(Dimethylamino)-1-ethyl-3-phenyl-2(1H)-quinolinone
- Key Features: Dimethylamino group at C7 and phenyl at C3.
- Contrast: The phenyl group at C3 introduces steric bulk, which may reduce solubility compared to the methylaminoethyl substituent in the target compound.
Compound C : 1-Methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride
- Key Features :
- Contrast :
- The shorter N1 alkyl chain may reduce lipophilicity, affecting membrane permeability in biological systems.
Compound D : 3,4-Dihydro-3-[2-(methylamino)ethyl]-1-phenyl-2(1H)-quinolinone
- Key Features: Dihydroquinolinone ring with a phenyl group at N1. Saturated C3-C4 bond introduces conformational rigidity .
- Contrast :
- The phenyl group at N1 vs. ethyl in the target compound may alter pharmacokinetic profiles due to increased aromatic interactions.
Physicochemical and Environmental Behavior
- Octanol-Water Partition Coefficients (Log Kow): Quinolinones with low Log Kow values (e.g., the target compound and unsubstituted analogs) exhibit similar adsorption/desorption dynamics in environmental matrices.
- In contrast, acridine derivatives exhibit divergent behavior due to higher aromaticity .
Research Implications
- Drug Design: The ethyl group at N1 and methylaminoethyl at C3 in the target compound offer a balance between solubility and membrane permeability, making it a promising scaffold for CNS-targeting agents.
- Environmental Impact : Low Log Kow values suggest moderate environmental persistence, but substituent-specific studies are needed for accurate risk assessment .
Biological Activity
2(1H)-Quinolinone, 1-ethyl-3-[(methylamino)methyl]- is a heterocyclic compound belonging to the quinolinone family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a quinolinone core structure with an ethyl group at the 1-position and a methylamino methyl group at the 3-position. Its molecular formula is with a molecular weight of approximately 216.28 g/mol. The unique substitution pattern of this compound enhances its biological activity compared to simpler derivatives like 1-Methyl-2-quinolone.
Antimicrobial Activity
Research indicates that 2(1H)-Quinolinone, 1-ethyl-3-[(methylamino)methyl]- exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
The minimum inhibitory concentration (MIC) values for these bacteria are reported to be below 250 µg/mL, indicating strong antibacterial potential .
Antiviral Activity
In addition to its antibacterial effects, this compound has been investigated for its antiviral activity. It may be useful in treating viral infections due to its ability to inhibit viral replication mechanisms.
Anticancer Properties
The anticancer potential of 2(1H)-Quinolinone, 1-ethyl-3-[(methylamino)methyl]- has been evaluated through in vitro studies on various cancer cell lines. Notably:
- MDA-MB-231 (breast cancer)
- PC-3 (prostate cancer)
In these studies, the compound demonstrated significant growth inhibition at concentrations of 10 µM to 25 µM. For instance, exposure to compound concentrations led to reduced cell viability in MDA-MB-231 cells by over 50% at higher concentrations (Table 1) .
| Compound | Cell Line | Concentration (µM) | % Viability |
|---|---|---|---|
| 2(1H)-Quinolinone | MDA-MB-231 | 10 | <47% |
| 2(1H)-Quinolinone | PC-3 | 15 | ~56% |
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit enzymes involved in DNA replication or protein synthesis, which is crucial for cancer cell survival. The exact molecular pathways affected depend on the structural modifications and biological context of the compound .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2(1H)-Quinolinone, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Notable Properties |
|---|---|---|
| 1-Methyl-2-quinolone | C10H9N | Antimicrobial activity |
| Cot inhibitor-2 | C13H14N2O | Used in cancer therapy |
| Ethyl 3,4-dihydroquinoline | C11H13N | Known for antioxidant properties |
The specific combination of ethyl and methylaminomethyl groups in 2(1H)-Quinolinone enhances its binding affinity to target enzymes and receptors compared to simpler derivatives .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of quinolinone derivatives:
- Antiproliferative Activity : A study reported that derivatives similar to 2(1H)-Quinolinone exhibited significant antiproliferative effects against cancer cell lines with GI50 values indicating effective growth inhibition .
- In Vivo Studies : Further investigations are needed to evaluate the in vivo efficacy and safety profiles of this compound in animal models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
